2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide
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Overview
Description
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a synthetic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is notable for its unique spirocyclic structure, which includes a diazaspiro[3.4]octane core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide typically involves the reaction of a diazaspiro[3.4]octane derivative with acetyl chloride and dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Spirocyclic amides: Similar in structure but with different substituents, these compounds exhibit unique reactivity and applications.
Properties
IUPAC Name |
2-acetyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14-6-11(7-14)5-12-4-9(11)10(16)13(2)3/h9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKLMWSUZYVSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNCC2C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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